- Distribution of labeled plant growth regulators within cells, Nature (London, 1968, 220(5166), 500-1

Cas no 96-17-3 (2-Methylbutyraldehyde)

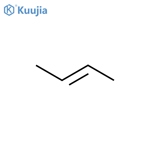

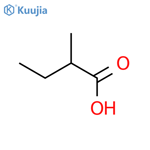

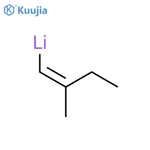

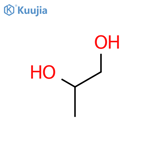

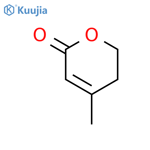

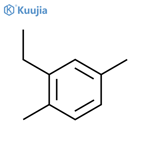

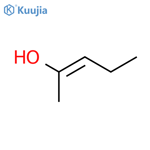

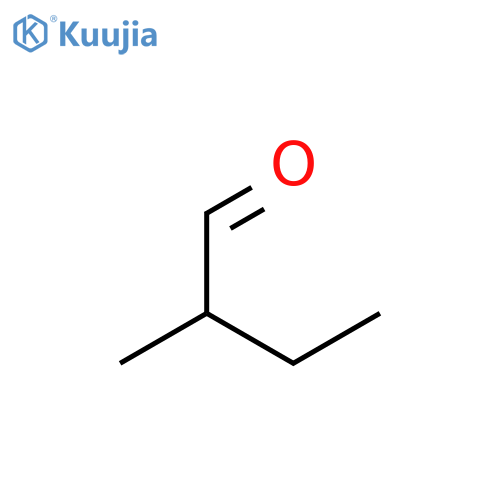

2-Methylbutyraldehyde structure

Nome do Produto:2-Methylbutyraldehyde

2-Methylbutyraldehyde Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-Methylbutyraldehyde

- 2-Methylbutanal

- 2-Methylbutyraldehyd

- Methyl ethyl acetaldehyde

- Butanal, 2-methyl-

- 2-Formylbutane

- 2-Methylbutyric aldehyde

- Methylethylacetaldehyde

- 2-Methyl-1-butanal

- 2-Ethylpropanal

- Butyraldehyde, 2-methyl-

- Acetaldehyde, ethylmethyl-

- alpha-Methylbutanal

- 2-methyl butyraldehyde

- alpha-Methylbutyraldehyde

- alpha-2-Methyl-n-butanal

- alpha-Methylbutyric aldehyde

- FEMA No. 2691

- 2-Methylbutyraldehyde (natural)

- .alpha.-Methylbutanal

- (+/-)-2-Methylbutanal

- .alpha.

- 2-Methylbutanal (ACI)

- Butyraldehyde, 2-methyl- (6CI, 8CI)

- Butyraldehyde, α-methyl- (3CI)

- (RS)-2-Methylbutanal

- (±)-2-Methylbutanal

- (±)-2-Methylbutyraldehyde

- NSC 77077

- α-Methyl-n-butanal

- α-Methylbutanal

- α-Methylbutyraldehyde

- α-Methylbutyric aldehyde

-

- MDL: MFCD00006984

- Inchi: 1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3

- Chave InChI: BYGQBDHUGHBGMD-UHFFFAOYSA-N

- SMILES: O=CC(CC)C

- BRN: 1633540

Propriedades Computadas

- Massa Exacta: 86.073

- Massa monoisotópica: 86.073

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 6

- Contagem de Ligações Rotativas: 2

- Complexidade: 41.2

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 2

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 17.1

- Carga de Superfície: 0

- Contagem de Tautomeros: 2

- XLogP3: 1.1

Propriedades Experimentais

- Cor/Forma: Colorless to yellowish liquid.

- Densidade: 0.806 g/mL at 20 °C

0.804 g/mL at 25 °C(lit.) - Ponto de Fusão: -67.38°C (estimate)

- Ponto de ebulição: 90-92 °C(lit.)

- Ponto de Flash: Fahrenheit: 39.2 ° f

Celsius: 4 ° c - Índice de Refracção: n20/D 1.3919(lit.)

- Coeficiente de partição da água: Soluble in water, ether, and alcohol.

- PSA: 17.07000

- LogP: 1.23140

- Sensibilidade: Air Sensitive

- Solubilidade: Slightly soluble in water, soluble in ethanol, ether, acetone and propylene glycol.

- FEMA: 2691

2-Methylbutyraldehyde Informações de segurança

-

Símbolo:

- Pedir:dangerous

- Palavra de Sinal:Danger

- Declaração de perigo: H225-H313-H316-H319-H411

- Declaração de Advertência: P210-P233-P240-P241+P242+P243-P264-P273-P280-P303+P361+P353-P305+P351+P338+P337+P313-P312-P370+P378-P391-P403+P235-P501

- Número de transporte de matérias perigosas:UN 3371 3 / PGII

- WGK Alemanha:1

- Código da categoria de perigo: 11-36/37-43

- Instrução de Segurança: 16-26-36/37

- CÓDIGOS DA MARCA F FLUKA:10-23

- RTECS:ES3400000

-

Identificação dos materiais perigosos:

- PackingGroup:II

- Limite explosivo:1.3-13%(V)

- TSCA:Yes

- Condição de armazenamento:0-10°C

- Classe de Perigo:3

2-Methylbutyraldehyde Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110702-25g |

2-Methylbutanal |

96-17-3 | 98% | 25g |

¥63.00 | 2024-04-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5090-500 mg |

2-Methylbutyraldehyde |

96-17-3 | 98.92% | 500MG |

¥1120.00 | 2022-03-01 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5090-1 g |

2-Methylbutyraldehyde |

96-17-3 | 98.92% | 1g |

¥1568.00 | 2022-03-01 | |

| Apollo Scientific | OR921296-100g |

2-Methylbutyraldehyde |

96-17-3 | 95% | 100g |

£108.00 | 2025-02-20 | |

| TRC | M294285-1g |

2-Methylbutyraldehyde |

96-17-3 | 1g |

$ 138.00 | 2023-09-07 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158687-5ml |

2-Methylbutyraldehyde |

96-17-3 | >95.0%(GC) | 5ml |

¥51.90 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158687-100ml |

2-Methylbutyraldehyde |

96-17-3 | >95.0%(GC) | 100ml |

¥204.90 | 2023-09-02 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5090-25 mg |

2-Methylbutyraldehyde |

96-17-3 | 98.92% | 25mg |

¥246.00 | 2022-03-01 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5090-100 mg |

2-Methylbutyraldehyde |

96-17-3 | 98.92% | 100MG |

¥570.00 | 2022-03-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M33476-250G |

2-Methylbutyraldehyde |

96-17-3 | 95% | 250G |

¥3523.26 | 2022-02-23 |

2-Methylbutyraldehyde Método de produção

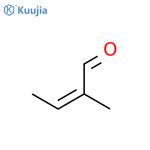

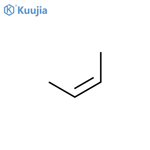

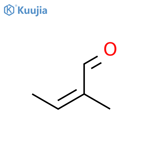

Synthetic Routes 1

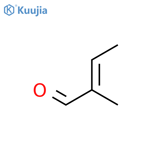

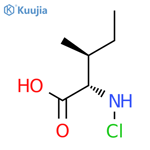

Synthetic Routes 2

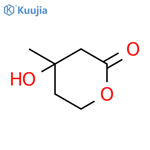

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Oxygen Catalysts: Titania Solvents: (Trifluoromethyl)benzene ; 30 min, 1 atm, 303 K; 24 h, 1 atm, 303 K

Referência

- Visible light induced Efficient Selective Oxidation of Non-Activated Alcohols over {001} Faceted TiO2 with Molecular Oxygen, Chemistry - An Asian Journal, 2016, 11(21), 3084-3089

Synthetic Routes 4

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Oxygen , Palladium, bis[bis(1,1-dimethylethyl)phosphine]bis[μ-[bis(1,1-dimethylethyl)phos… Solvents: Tetrahydrofuran

Referência

- Mild reduction of α,β-unsaturated ketones and aldehydes with an oxygen-activated palladium catalyst, Tetrahedron Letters, 1993, 34(1), 59-62

Synthetic Routes 6

Condições de reacção

1.1 Reagents: 4-Methylmorpholine , 2-Chloro-4,6-dimethoxy-1,3,5-triazine Solvents: 1,2-Dimethoxyethane

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol

1.3 Solvents: Ethyl acetate

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol

1.3 Solvents: Ethyl acetate

Referência

- A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C, Journal of Organic Chemistry, 1999, 64(24), 8962-8964

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Silica , Oxygen Catalysts: Bismuthate(3-), hexachloro-, (OC-6-11)-, hydrogen, compd. with piperazine hydroc… Solvents: Ethyl acetate ; 2 - 4 h, 20 °C

Referência

- Application of (C4H12N2)2[BiCl6]Cl·H2O/SiO2 in the synthesis of hydratropic aldehyde and its analogs, Youji Huaxue, 2015, 35(11), 2393-2398

Synthetic Routes 8

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Monosodium phosphate , Hydrogen peroxide , Dipotassium phosphate , Aluminate(1-), hydrotrimethoxy-, lithium (1:1), (T-4)- , (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Water

Referência

- Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates, Organic Reactions (Hoboken, 1985, 33,

Synthetic Routes 10

Condições de reacção

1.1 Reagents: N-Methylformanilide Solvents: Tetrahydrofuran

Referência

- Carbenes from alkyl halides and organolithium compounds. V. Formation of alkylcyclopropenes by ring closure of alkenyl substituted carbenoid intermediates, Journal of the American Chemical Society, 1963, 85, 99-104

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Hydrogen , Cholestan-3-one, cyclic 1,2-bis[(diphenylphosphino)methyl]-1,2-ethanediyl acetal… Catalysts: Carbonylhydridotris(triphenylphosphine)rhodium Solvents: Benzene

Referência

- The hydroformylation reaction, Organic Reactions (Hoboken, 2000, 56,

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Potassium carbonate , Oxygen Catalysts: (3-Aminopropyl)triethoxysilane , Iron oxide (Fe3O4) , Palladium , Silica , 2-Propenoic acid, methyl ester, polymer with 1-ethenyl-1H-imidazole Solvents: Water ; 22 h, 100 °C

Referência

- Highly dispersible and magnetically recyclable poly(1-vinyl imidazole) brush coated magnetic nanoparticles: an effective support for the immobilization of palladium nanoparticles, New Journal of Chemistry, 2016, 40(2), 1729-1736

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Triphenylphosphine , Dichloronitrosylbis(triphenylphosphine)rhodium ; 6 h, 3 MPa, 100 °C

Referência

- Organic rhodium catalyst for hydroformylation reaction and its application in alkanal manufacture, China, , ,

Synthetic Routes 14

Condições de reacção

1.1 Catalysts: Tempo , Sulfuric acid , Iron chloride (FeCl3) , Sodium bromate Solvents: Dichloromethane , Water ; 1 h, rt

Referência

- Catalyzed oxidation of alcohols by 2,2,6,6-tetramethyl-1-iperidinyloxy with sodium bromate and ferric chloride as accelerators, Yingyong Huaxue, 2015, 32(6), 666-670

Synthetic Routes 15

Condições de reacção

Referência

- Byproducts of the aqueous halogenation of amino derivatives, Bulletin des Societes Chimiques Belges, 1996, 105(6), 349-353

Synthetic Routes 16

Condições de reacção

1.1 Catalysts: Davicat SiAl 3113 Solvents: Water ; 36 bar, 300 °C

Referência

- Processes for conversion of biologically derived mevalonic acid, United States, , ,

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane

Referência

- Approaches to Carbons 6-14 of Ebelactone A, Using Silicon, 1988, , ,

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Water , Dichlorohydrobis(tricyclohexylphosphine)rhodium Solvents: Xylene

Referência

- Chemospecific, biphasic reduction of α,β-unsaturated aldehydes and ketones catalyzed by rhodium complex (Cy3P)2Rh(H)Cl2, Organometallics, 1991, 10(4), 831-3

Synthetic Routes 19

2-Methylbutyraldehyde Raw materials

- cis-2-Butene

- lithium(1+) ion butan-2-ide

- Lithium, (2-methyl-1-butenyl)-, (Z)-

- D,L-Mevalonic Acid Lactone

- Tiglic aldehyde

- trans-Methyl-2-butenal

- 2-Methylbutanoic acid

- 2-BUTENE

- 2-ethyl-2-methyloxirane

- 2-methylbut-2-enal, trans

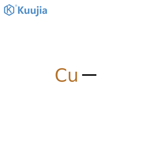

- Copper, methyl-(6CI,7CI,8CI,9CI)

- piperidine-1-carbaldehyde

- L-Isoleucine, N-chloro-

2-Methylbutyraldehyde Preparation Products

- (±)-1,2-Propanediol (57-55-6)

- 1,2,3,4-Tetramethylbenzene (488-23-3)

- 3-Methyl-2-butanone (563-80-4)

- cis-2-Butene (590-18-1)

- Trimethylacetaldehyde (630-19-3)

- 4-methyl-5,6-dihydro-2H-pyran-2-one (2381-87-5)

- 1,2,3,4,5-pentamethylbenzene (700-12-9)

- Butanoic acid,2-hydroxy- (600-15-7)

- o-Cymene (527-84-4)

- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)

- 3-Methyl-3-buten-1-ol (763-32-6)

- 2-Propanol,1-(1-methylethoxy)- (3944-36-3)

- NSC245044 (769-57-3)

- 1,1-Dimethyl-2-propen-1-ol (115-18-4)

- 2-Methylbutyraldehyde (96-17-3)

- 4-Ethyl-1,2-dimethylbenzene (934-80-5)

- 5-Isopropyl-m-xylene (~85%) (4706-90-5)

- Me ester-(E)-5-Hydroxy-3-methyl-2-pentenoic acid (35066-36-5)

2-Methylbutyraldehyde Fornecedores

Jiangsu Xinsu New Materials Co., Ltd

Membro Ouro

(CAS:96-17-3)

Número da Ordem:SFD121

Estado das existências:in Stock

Quantidade:25KG,200KG,1000KG

Pureza:99%

Informação de Preços Última Actualização:Wednesday, 11 December 2024 17:01

Preço ($):

2-Methylbutyraldehyde Literatura Relacionada

-

B. Caba?as,S. Salgado,P. Martín,M. T. Baeza,J. Albaladejo,E. Martínez Phys. Chem. Chem. Phys. 2003 5 112

-

Noa T. Sorbara,Joshua W. M. MacMillan,Gregory D. McCluskey,Stephen L. Bearne Org. Biomol. Chem. 2019 17 8618

-

Daisuke Ichinari,Toshihiko Ueki,Kazuo Yoshihara,Takamasa Kinoshita Chem. Commun. 1997 1743

-

Graham J. Hutchings,Ian D. Hudson,Donald Bethell,Don G. Timms Chem. Commun. 1999 1489

-

Stefania Fioravanti,Federico Mancinelli,Luca Parise,Alessia Pelagalli,Lucio Pellacani,Laura Trulli RSC Adv. 2016 6 101862

96-17-3 (2-Methylbutyraldehyde) Produtos relacionados

- 16630-91-4(2-Methylheptanal)

- 19009-56-4(2-METHYL-1-DECANAL)

- 110-41-8(2-METHYLUNDECANAL)

- 6688-11-5(Cyclooctanecarbaldehyde)

- 26254-92-2(2-Ethyl-3-methylbutanal)

- 18295-59-5(2-Propyl Valeraldehyde)

- 18459-51-3(Hexanal, 2-butyl-)

- 331675-31-1(7-3-(4-chlorophenoxy)-2-hydroxypropyl-8-(ethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 1807131-59-4(Methyl 4-cyano-3-(difluoromethyl)-5-(trifluoromethyl)pyridine-2-acetate)

- 52813-48-6(2,2-Bis(Bromomethyl)-3-Bromopropanoic Acid)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:96-17-3)2-Methylbutyraldehyde

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito

Jiangsu Xinsu New Materials Co., Ltd

(CAS:96-17-3)

Pureza:99%

Quantidade:25KG,200KG,1000KG

Preço ($):Inquérito